molecular formula C10H17F2N B8611224 Pyrrolidine, 3-(4,4-difluorocyclohexyl)-

Pyrrolidine, 3-(4,4-difluorocyclohexyl)-

Cat. No. B8611224
M. Wt: 189.25 g/mol
InChI Key: RKTFEFAZEPDYTF-UHFFFAOYSA-N
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Patent
US09067930B2

Procedure details

Lithium aluminium hydride (397.6 mg, 10.49 mmol, 2 eq) is added portionwise at 0° C. to a solution of 4-(4,4-difluorocyclohexyl)pyrrolidin-2-one a1-26 (assumed quantitative from previous step, 5.24 mmol, 1 eq) in dry THF (10 ml). The reaction mixture is allowed to warm to room temperature and stirred overnight, then quenched by water at 0° C. and filtered on celite. The solvent is evaporated under reduced pressure to afford 3-(4,4-difluorocyclohexyl)pyrrolidine a1-34.
Quantity
397.6 mg
Type
reactant
Reaction Step One
Name
4-(4,4-difluorocyclohexyl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1([F:20])[CH2:13][CH2:12][CH:11]([CH:14]2[CH2:18][NH:17][C:16](=O)[CH2:15]2)[CH2:10][CH2:9]1>C1COCC1>[F:20][C:8]1([F:7])[CH2:9][CH2:10][CH:11]([CH:14]2[CH2:15][CH2:16][NH:17][CH2:18]2)[CH2:12][CH2:13]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
397.6 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
4-(4,4-difluorocyclohexyl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(CCC(CC1)C1CC(NC1)=O)F
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by water at 0° C.
FILTRATION
Type
FILTRATION
Details
filtered on celite
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1(CCC(CC1)C1CNCC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.